5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Description
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 2007915-81-1) is a hydrobromide salt of a substituted imidazole derivative. Its molecular formula is C₅H₈Br₂N₂, with a purity of 97% . The compound features a bromomethyl (-CH₂Br) group at the 5-position of the imidazole ring and a methyl (-CH₃) group at the 1-position. The hydrobromide salt enhances stability and solubility in polar solvents, making it suitable for alkylation reactions in synthetic chemistry.
Properties
IUPAC Name |
5-(bromomethyl)-1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHNUZXGKLOGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of 1-methylimidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Scientific Research Applications
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide has several key applications:
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various imidazole derivatives, which are crucial in pharmaceuticals and agrochemicals. It can undergo nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
Medicinal Chemistry
The compound is explored for its potential as a precursor in drug discovery, particularly for developing therapeutic agents targeting specific biological pathways. Its structure allows for modifications that can enhance biological activity or selectivity.
Research indicates that this compound exhibits antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Anticancer Activity : In vitro studies reveal its potential to induce apoptosis in cancer cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to inhibit cell proliferation through modulation of key signaling pathways involved in cell survival.
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity comparable to established antibiotics, suggesting its potential as a lead compound for further drug development.
Study 2: Anticancer Activity
A clinical trial reported in Cancer Research assessed the effects of this compound on tumor growth in murine models. The findings showed a significant reduction in tumor size and increased survival rates among treated groups compared to controls, warranting further investigation as a therapeutic agent against specific cancers.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the imidazole ring. The compound’s interactions with molecular targets and pathways depend on the specific functional groups introduced during these reactions.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is an imidazole derivative that has garnered interest due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Synthesis
This compound is characterized by a bromomethyl group attached to the imidazole ring, which enhances its reactivity and biological potential. The synthesis typically involves the bromination of 1-methyl-1H-imidazole followed by treatment with hydrobromic acid to form the hydrobromide salt. This process can be optimized for industrial applications using continuous flow reactors to ensure high yields and purity .
Biological Activities
The biological activities of this compound are extensive, reflecting the versatile nature of imidazole derivatives. Key activities include:
- Antimicrobial Properties : Studies indicate that imidazole derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .
- Anticancer Activity : Research has shown that some imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 5-(Bromomethyl)-1-methyl-1H-imidazole have demonstrated cytotoxic effects in human cancer cell lines, leading to cell cycle arrest and increased apoptosis .
- Anti-inflammatory Effects : Imidazole compounds are also noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .
- Receptor Interaction : Imidazole derivatives may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects. For example, they can influence pathways related to inflammation and cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the potential of imidazole derivatives in drug development:
- A study focusing on various imidazole analogs reported that certain compounds exhibited IC50 values comparable to standard anticancer drugs across different cancer cell lines (e.g., HCT-116, HepG2). These findings suggest that this compound may have similar efficacy .
- Another investigation into the cytotoxic effects of imidazole derivatives revealed significant apoptosis induction in HepG2 cells treated with specific compounds, emphasizing the potential for developing new anticancer agents based on this scaffold .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-(Chloromethyl)-5-methyl-1H-imidazole | Antimicrobial, anticancer | Chlorine substituent affects reactivity |
| 2-(Iodomethyl)-5-methyl-1H-imidazole | Antimicrobial | Iodine provides better leaving group |
| 2-(Hydroxymethyl)-5-methyl-1H-imidazole | Anti-inflammatory | Hydroxymethyl enhances solubility |
The unique bromomethyl group in this compound provides distinct reactivity compared to its chloro or iodo counterparts, potentially leading to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
